Physicochemical Profiling and Synthetic Applications of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
Physicochemical Profiling and Synthetic Applications of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
Executive Summary
As the demand for synthetic nucleic acid analogs accelerates, 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (commonly known as adenine-9-acetic acid dihydrochloride) has emerged as a critical building block. Primarily utilized in the synthesis of Peptide Nucleic Acids (PNAs) and targeted therapeutics, this molecule presents unique thermodynamic and solubility challenges.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physical chemistry and practical benchtop application. By understanding the causality behind its strong intermolecular interactions, researchers can optimize coupling efficiencies, leverage its photophysical properties, and integrate it into automated flow synthesis pipelines.
Chemical Identity and Fundamental Properties
Understanding the baseline physicochemical metrics of this molecule is the first step in predicting its behavior in organic solvents. The dihydrochloride salt form is specifically engineered to overcome the thermodynamic hurdles inherent to the free base.
Table 1: Quantitative Physicochemical Profile
| Property | Value |
| Chemical Name | 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride |
| Common Synonyms | Adenine-9-acetic acid dihydrochloride; 9-Carboxymethyladenine dihydrochloride |
| CAS Number | 1258652-01-5 |
| Molecular Formula | C₇H₉Cl₂N₅O₂ |
| Molecular Weight | 266.08 g/mol |
| SMILES | NC1=C2N=CN(CC(=O)O)C2=NC=N1.[H]Cl.[H]Cl |
| Purity (Commercial Standard) | ≥ 97% |
Data synthesized from authoritative chemical databases[1].
Thermodynamic Behavior and the "Solubility Wall"
The Causality of Insolubility
In its free base form (adenine-9-acetic acid), this molecule exhibits notoriously poor solubility in aprotic polar solvents such as DMF or DMSO[2]. The causality behind this "solubility wall" lies in its crystal lattice energy. The free base forms highly stable, characteristic hydrogen-bond networks—specifically, supramolecular 2₁-columns—where the carboxylate and exocyclic amine groups align tightly around a 2-fold screw axis[3]. This is further stabilized by strong π−π stacking of the purine rings.
The Dihydrochloride Advantage
To utilize this monomer in synthesis, the crystal lattice must be disrupted. The commercial provision of the dihydrochloride salt (CAS: 1258652-01-5) forces protonation at the basic nitrogen centers (typically N1 and N7) of the adenine ring[1]. This introduces electrostatic repulsion and disrupts the 2₁-column hydrogen-bond network, significantly lowering the energy required for solvation.
Caption: Thermodynamic causality: Overcoming the solubility wall of adenine-9-acetic acid via salt formation.
Self-Validating Protocol: Solid-Phase PNA Coupling
When synthesizing PNA oligomers, empirical experience dictates that standard peptide coupling protocols will fail if applied blindly to nucleobase acetic acids. The following protocol is designed as a self-validating system , ensuring that chemical prerequisites are met before proceeding to the next step.
Step 1: Solvation and Neutralization
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Action: Suspend 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (3.0 eq relative to resin loading) in anhydrous DMF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.0 eq).
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Causality: While the dihydrochloride salt improves initial handling, the HCl must be neutralized to generate the reactive free carboxylate for coupling. Standard organic bases like N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) are insufficiently basic to fully disrupt the residual hydrogen-bonded dimers that adenine forms in solution[2]. DBU, a stronger amidine base, is required to force complete deprotonation and homogeneous solvation[2].
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Validation Check: The suspension MUST transition from cloudy to a completely clear, homogeneous solution within 2 minutes. If turbidity persists, the self-association has not been broken, and proceeding will result in >80% coupling failure.
Step 2: Activation
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Action: Add PyBOP (2.9 eq) to the clear solution. Stir for 3 minutes.
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Causality: PyBOP is explicitly selected over carbodiimides (like DIC) to prevent unwanted side-reactions at the unprotected exocyclic amine (N6) of the adenine ring. Although this exocyclic amine is poorly nucleophilic, highly reactive carbodiimide intermediates can still cause off-target acylation[2].
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Validation Check: A slight yellowing of the solution indicates the successful formation of the active ester.
Step 3: Resin Coupling
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Action: Transfer the activated mixture to the solid support (e.g., MBHA resin bearing the PNA backbone). React for 1 hour at room temperature.
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Validation Check: Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow) confirms >99% primary amine coupling efficiency.
Caption: Workflow for the activation and coupling of adenine-9-acetic acid dihydrochloride.
Photophysical Interactions: Fluorescence Quenching
Beyond its role as a structural monomer, the adenine-9-acetic acid moiety exhibits distinct and highly useful photophysical properties.
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Mechanism: It acts as a potent fluorescence quencher for specific singlet-excited state fluorophores, such as the azoalkane 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO)[4].
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Causality: The quenching mechanism is driven entirely by the electron-rich purine nucleobase. Interestingly, the lack of a d-ribose-5-phosphate backbone (which is present in natural nucleotides) actually increases the quenching rate constant by approximately 20%. This is due to reduced steric hindrance, which enhances the diffusional collision rate between the fluorophore and the nucleobase[4].
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Application: Researchers can leverage this property in the design of label-free kinase assays or FRET-based PNA probes, utilizing the adenine monomer itself as an intrinsic dark quencher.
Scalability: Automated Flow Peptide Synthesis
For high-throughput drug development, the coupling of adenine-9-acetic acid derivatives has been successfully adapted for automated flow peptide synthesis[5].
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Causality: Continuous flow systems operating at elevated temperatures (e.g., 90°C) overcome the kinetic barriers associated with coupling sterically hindered or aggregation-prone PNA sequences. Under these optimized flow conditions, utilizing protected variants (like Bhoc-adenine-9-acetic acid) or properly neutralized dihydrochloride salts allows for the generation of high-purity oligomers at a remarkable rate of less than one minute per residue[5].
References
- 2-(6-amino-9H-purin-9-yl)
- Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups Source: Organic Process Research & Development - ACS Publications URL
- Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids Source: Journal of the American Chemical Society URL
- Selective Fluorescence Quenching of 2,3-Diazabicyclo[2.2.
- Automated Flow Peptide Synthesis Source: DSpace@MIT URL
